molecular formula C5H6F2N2OS B3008855 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole CAS No. 2200107-81-7

5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole

Cat. No.: B3008855
CAS No.: 2200107-81-7
M. Wt: 180.17
InChI Key: XNPWMOVEOUUYAM-UHFFFAOYSA-N
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Description

5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the difluoroethoxy group and the methyl group in the structure of this compound imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2,2-difluoroethanol with a thiadiazole precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-(2,2-Difluoroethoxy)-1,2,4-thiadiazole: Lacks the methyl group, which may affect its chemical and biological properties.

    3-Methyl-1,2,4-thiadiazole: Lacks the difluoroethoxy group, resulting in different reactivity and applications.

    5-(2,2-Difluoroethoxy)-3-methyl-1,3,4-thiadiazole: Isomer with different positioning of the nitrogen atoms in the ring.

Uniqueness

5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole is unique due to the presence of both the difluoroethoxy and methyl groups, which impart distinct chemical and physical properties. These structural features contribute to its versatility and potential in various scientific and industrial applications .

Properties

IUPAC Name

5-(2,2-difluoroethoxy)-3-methyl-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2OS/c1-3-8-5(11-9-3)10-2-4(6)7/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPWMOVEOUUYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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